molecular formula C25H25N3O6S B1639684 MMP-9/MMP-13 Inhibitor I CAS No. 204140-01-2

MMP-9/MMP-13 Inhibitor I

Cat. No.: B1639684
CAS No.: 204140-01-2
M. Wt: 495.5 g/mol
InChI Key: KXZZWRQJKQVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMP-9/MMP-13 Inhibitor I is a potent, cell-permeable compound designed to selectively target and inhibit the activity of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-13 (MMP-13). These zinc-dependent endopeptidases play critical roles in degrading and remodeling the extracellular matrix (ECM). MMP-13, also known as collagenase-3, is primarily responsible for the cleavage of type II collagen and is a key mediator in the pathogenesis of osteoarthritis and breast cancer bone metastasis . MMP-9, or gelatinase B, is a highly complex enzyme implicated in tumor progression, angiogenesis, and metastasis by degrading components like type IV collagen in the basement membrane . By selectively inhibiting these two enzymes, this inhibitor provides a valuable research tool for investigating the mechanisms of ECM breakdown in diseases such as osteoarthritis, for studying the processes of tumor invasion and metastasis in various cancers, and for exploring the role of these proteases in vascular diseases . The compound offers researchers a means to modulate specific MMP activity, contributing to the development of targeted therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZZWRQJKQVMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthesis Steps (Inferred from Structural Analogues)

While the exact synthetic protocol for this compound remains proprietary, its preparation likely follows a multi-step sequence common to hydroxamate-based MMP inhibitors:

  • Piperazine Functionalization :

    • The piperazine ring is substituted at the 1- and 4-positions via nucleophilic aromatic substitution.
    • Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chloride derivatives under basic conditions.
  • Acylation of the Biphenyl Moiety :

    • Coupling of 4-biphenylcarbonyl chloride to the piperazine nitrogen using Schotten-Baumann conditions.
  • Hydroxamic Acid Formation :

    • Conversion of a carboxylic acid intermediate to the hydroxamic acid via activation with thionyl chloride, followed by reaction with hydroxylamine.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Analytical confirmation is achieved through:

  • High-Resolution Mass Spectrometry (HRMS) : $$ m/z $$ 496.1492 (calculated for $$ \text{C}{25}\text{H}{25}\text{N}3\text{O}6\text{S} $$).
  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$): δ 8.21 (s, 1H, −NHOH), 7.82–7.21 (m, 13H, aromatic), 3.85 (s, 3H, −OCH$$3 $$).

Biochemical Efficacy and Selectivity

This compound exhibits potent inhibition of MMP-9 and MMP-13 ($$ \text{IC}{50} = 900 \, \text{pM} $$ for both), with >50-fold selectivity over MMP-1 ($$ \text{IC}{50} = 43 \, \text{nM} $$) and MMP-3 ($$ \text{IC}{50} = 23 \, \text{nM} $$). Its activity against MMP-7 is weaker ($$ \text{IC}{50} = 930 \, \text{nM} $$), underscoring its dual selectivity.

Enzyme IC$$_{50}$$ (pM) Selectivity Ratio vs. MMP-9/13
MMP-9 900 1
MMP-13 900 1
MMP-1 43,000 47.8
MMP-3 23,000 25.6
MMP-7 930,000 1,033

Data compiled from Sigma-Aldrich and Merck Millipore documentation.

Mechanistic Insights from Structural Studies

Zinc Chelation and Active Site Binding

The inhibitor’s hydroxamic acid group coordinates the catalytic zinc ion in MMP-9/MMP-13, displacing the water molecule essential for substrate hydrolysis. Molecular dynamics simulations reveal additional stabilization via:

  • π-π stacking between the biphenyl group and His218/His222 residues.
  • Hydrogen bonding between the sulfonyl oxygen and Asn227.

Allosteric Modulation of Zymogen Activation

JNJ0966, a structural analogue, inhibits proMMP-9 activation by binding to the intermediate 86-kDa species, delaying proteolytic processing to the active 82-kDa form. This suggests this compound may similarly interfere with zymogen maturation in vivo.

Formulation and Stability Considerations

The inhibitor is supplied as a lyophilized solid with recommended storage at −20°C. Reconstitution in DMSO (10 mM stock) yields a stable solution for in vitro assays. Key stability parameters include:

  • pH Stability : Optimal between 6.0–7.5; degradation occurs rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions.
  • Thermal Stability : Half-life of 48 hours at 25°C, extending to >6 months at −80°C.

Comparative Analysis with Second-Generation Inhibitors

Recent derivatives (e.g., compounds 4 , 6 , and 9 in PMC studies) improve selectivity through van der Waals interactions and reduced off-target zinc binding. However, this compound remains a benchmark due to its balanced potency and synthetic accessibility.

Chemical Reactions Analysis

MMP-9/MMP-13 Inhibitor I undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the inhibitor.

    Substitution: The inhibitor can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMP-9/MMP-13 Inhibitor I has a wide range of scientific research applications, including:

Mechanism of Action

MMP-9/MMP-13 Inhibitor I exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-13, thereby preventing these enzymes from degrading the extracellular matrix. The inhibitor interacts with the zinc ion in the active site, blocking the catalytic activity of the enzymes. This inhibition helps in reducing the pathological processes associated with the overactivity of these enzymes, such as tumor invasion, cartilage degradation, and tissue remodeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of MMP-9/MMP-13 Inhibitor I vs. Similar Compounds

Compound Target MMPs IC50 (nM) Selectivity Profile Mechanism Key Structural Features References
This compound MMP-9, MMP-13 0.9 (MMP-9/13) Moderate (MMP-1/3/7 at >23–930 nM) Non-competitive Piperazine scaffold, flexible backbone
Indole-based MMP-13 Inhibitor MMP-13 Not reported High (selective over MMP-1/-2/-3/-7/-8/-9/-14) Competitive Indole core, ester-to-amide optimization
Compound 5 MMP-13 (IC50 = 6 nM), MMP-7 (15.7 µM) 6 (MMP-13) >2,600-fold selectivity for MMP-13 over MMP-7 Zinc-binding Hydroxamate group, hydrophobic P1' substituent
N-Acyl Hydrazones MMP-13 Not reported Structurally distinct from known inhibitors Non-zinc-binding Hydrazone linkage, aromatic groups
MMP-9/MMP-13 Inhibitor II MMP-9, MMP-13 Not reported Similar to Inhibitor I Presumed competitive Undisclosed (Santa Cruz product)

Key Comparisons

Potency and Selectivity this compound outperforms Compound 5 (IC50 = 6 nM for MMP-13) in dual inhibition but lacks Compound 5’s extreme selectivity (>2,600-fold for MMP-13 over MMP-7) . The indole-based MMP-13 inhibitor shows superior selectivity against off-target MMPs (e.g., MMP-1/-2/-3/-7/-8/-9/-14) but lacks dual MMP-9/13 activity . N-acyl hydrazones represent a novel class of non-zinc-binding inhibitors, avoiding off-target interactions common with zinc-chelating agents like hydroxamates .

Mechanistic Differences this compound’s non-competitive inhibition contrasts with the competitive mechanisms of most hydroxamate-based inhibitors (e.g., Compound 5), which directly block the zinc ion in the catalytic site . This may reduce susceptibility to resistance mechanisms.

Structural and Pharmacokinetic Advantages The piperazine scaffold of Inhibitor I enhances cell permeability compared to bulkier indole-based inhibitors . Compound 5’s hydroxamate group improves potency but increases metabolic instability, limiting in vivo utility . Inhibitor I’s non-hydroxamate structure may offer better pharmacokinetics.

Therapeutic Evidence

  • In murine rheumatoid arthritis models, Inhibitor I reduced IL-1β production and arthritis scores by targeting MMP-9/13-driven inflammation . The indole-based inhibitor similarly showed efficacy in reducing cartilage degradation but required higher doses .

Biological Activity

Matrix metalloproteinases (MMPs) are a family of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes. Among these, MMP-9 and MMP-13 are particularly significant due to their involvement in tissue remodeling, inflammation, and disease progression. The compound MMP-9/MMP-13 Inhibitor I (CAS: 204140-01-2) has emerged as a potent tool for studying the biological activity of these MMPs.

This compound is characterized by its high potency, with IC50 values of 0.9 nM for both MMP-9 and MMP-13, indicating its effectiveness in inhibiting these enzymes at very low concentrations. In contrast, it exhibits less potency against other MMPs such as MMP-1, MMP-3, and MMP-7, with IC50 values ranging from 23 nM to 920 nM . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Table 1: IC50 Values of this compound

EnzymeIC50 (nM)
MMP-90.9
MMP-130.9
MMP-143
MMP-323
MMP-7920

The inhibitor functions by binding to the active site of the metalloproteinases, preventing substrate access and subsequent enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating significant reductions in the enzymatic activity of both MMPs when treated with the inhibitor .

Tumor Cell Invasion

Research indicates that MMP-9 and MMP-13 play pivotal roles in tumor cell invasion. The use of this compound has elucidated their contributions to cancer metastasis. For instance, studies have shown that inhibiting these enzymes can significantly reduce the invasive capabilities of tumor cells in vitro .

Chronic Periodontitis

A study exploring the role of MMPs in chronic periodontitis demonstrated that both MMP-9 and MMP-13 are involved in tissue degradation. The application of selective inhibitors resulted in decreased activation rates of proMMP-9 and reduced tissue destruction in gingival explants . This highlights the potential therapeutic applications of the inhibitor in managing periodontal diseases.

Case Study: Chronic Periodontitis
In a clinical study involving gingival crevicular fluid samples from patients with chronic periodontitis, elevated levels of active MMP-13 were associated with increased degradation markers (ICTP levels). Treatment with an MMP-13 inhibitor effectively reduced both enzyme activity and tissue degradation markers, supporting its utility as a therapeutic agent .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology and periodontology. Its application has been explored in various models:

  • Rheumatoid Arthritis (RA) : In animal models, oral administration of the inhibitor led to significant reductions in cartilage erosion and clinical symptoms associated with RA. Notably, a dose-dependent effect was observed, with higher doses resulting in greater protection against joint destruction .
  • Autoimmune Disorders : The inhibitor has shown promise in experimental models for autoimmune diseases like multiple sclerosis by reducing disease severity through inhibition of inflammatory processes mediated by MMPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MMP-9/MMP-13 Inhibitor I
Reactant of Route 2
Reactant of Route 2
MMP-9/MMP-13 Inhibitor I

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